molecular formula C19H19FN2O3 B5578707 1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine

1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B5578707
M. Wt: 342.4 g/mol
InChI Key: JMDJOIXZJGEXPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine" and related compounds typically involves condensation reactions between carbamimide and 3-fluorobenzoic acid, utilizing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015). Such processes are characterized by the formation of a piperazine backbone through targeted reactions that introduce the desired functional groups at specific positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of "1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine" and its analogs have been elucidated using techniques such as X-ray diffraction, revealing that these compounds crystallize in the monoclinic crystal system and feature various intermolecular interactions, including weak C-H···O interactions and aromatic π–π stacking (Mahesha et al., 2019). These structural details are crucial for understanding the compound's chemical behavior and potential interaction with biological targets.

Chemical Reactions and Properties

Piperazine derivatives, including "1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine," participate in various chemical reactions that modify their structure and enhance their biological activities. These reactions can involve nucleophilic substitutions, amidation, and couplings, which are pivotal for the synthesis of targeted derivatives with improved pharmacological profiles (Faizi et al., 2016).

Scientific Research Applications

Crystal Structure and Synthesis

The study of crystal structures of compounds similar to 1-(3-fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine contributes significantly to understanding their chemical behavior and potential applications. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound synthesized from a reaction involving a related piperazine, reveals insights into the conformation and interactions within such molecules. This knowledge is foundational for designing drugs and materials with specific properties (Faizi, Ahmad, & Golenya, 2016).

Biological Activities

Research on structurally related compounds has demonstrated various biological activities, such as antibacterial and anthelmintic effects. The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showcased its potential in this area, with moderate anthelmintic activity being observed. Such findings suggest avenues for the development of new therapeutic agents targeting specific biological pathways (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

properties

IUPAC Name

[4-(3-fluorobenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-7-3-5-15(13-17)19(24)22-10-8-21(9-11-22)18(23)14-4-2-6-16(20)12-14/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDJOIXZJGEXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzoyl)-4-(3-methoxybenzoyl)piperazine

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